Butyl 2-(2,4,5-trichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(2,4,5-trichlorophenoxy)propionate undergoes several types of chemical reactions, including:
Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and butanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Butyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Mechanism of Action
The mechanism of action of Butyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties but a different side chain.
Uniqueness
Butyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its butyl ester group, which affects its solubility, volatility, and overall effectiveness as a herbicide. The presence of three chlorine atoms on the aromatic ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
13557-98-7 |
---|---|
Molecular Formula |
C13H15Cl3O3 |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
butyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H15Cl3O3/c1-3-4-5-18-13(17)8(2)19-12-7-10(15)9(14)6-11(12)16/h6-8H,3-5H2,1-2H3 |
InChI Key |
VPXVRVAKKVBOLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.